Dazonone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

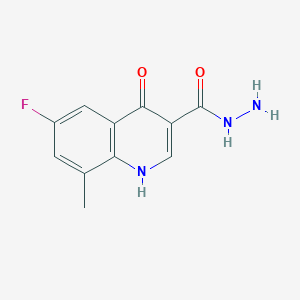

La synthèse du Dazonone implique la réaction de précurseurs spécifiques dans des conditions contrôlées. Une méthode courante utilise l'Imidazo[2,1-b]quinazolin-2(3H)-one comme matière de départ, qui subit une chloration et une méthylation pour produire le composé final . Les conditions réactionnelles impliquent généralement l'utilisation de solvants comme le diméthylsulfoxyde (DMSO) et nécessitent un contrôle précis de la température pour garantir l'obtention du produit souhaité.

Méthodes de production industrielle

La production industrielle du this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réacteurs de grande capacité et de mesures strictes de contrôle qualité pour garantir la pureté et la constance du produit. Le composé est ensuite purifié en utilisant des techniques telles que la cristallisation et la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions

Le Dazonone subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'addition d'oxygène ou l'élimination d'hydrogène, souvent à l'aide d'agents oxydants comme le peroxyde d'hydrogène.

Réduction : Cette réaction implique l'addition d'hydrogène ou l'élimination d'oxygène, généralement à l'aide d'agents réducteurs comme le borohydrure de sodium.

Réactifs et conditions courants

Oxydation : Peroxyde d'hydrogène, en conditions acides ou basiques.

Réduction : Borohydrure de sodium, en conditions douces.

Substitution : Halogènes ou groupes alkyles, sous contrôle de température et de pression.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation du this compound peut produire divers dérivés oxydés, tandis que la réduction peut produire des formes réduites du composé .

Applications de la recherche scientifique

Le this compound a un large éventail d'applications dans la recherche scientifique, notamment :

Chimie : Utilisé comme réactif dans diverses réactions chimiques et processus de synthèse.

Biologie : Étudié pour ses effets potentiels sur les processus cellulaires et les voies de signalisation.

Médecine : Enquête sur ses effets thérapeutiques potentiels, en particulier dans le traitement des maladies cardiovasculaires en raison de son activité inhibitrice de la phosphodiestérase III.

Industrie : Utilisé dans le développement de nouveaux matériaux et produits chimiques.

Mécanisme d'action

Le this compound exerce ses effets en inhibant la phosphodiestérase III, une enzyme impliquée dans la dégradation de l'adénosine monophosphate cyclique (AMPc). En inhibant cette enzyme, le this compound augmente les niveaux d'AMPc dans les cellules, ce qui entraîne divers effets physiologiques. Les cibles moléculaires et les voies impliquées comprennent les voies de signalisation dépendantes de l'AMPc, qui jouent un rôle crucial dans la régulation des fonctions cellulaires .

Applications De Recherche Scientifique

Dazonone has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Studied for its potential effects on cellular processes and signaling pathways.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases due to its phosphodiesterase III inhibitory activity.

Industry: Used in the development of new materials and chemical products.

Mécanisme D'action

Dazonone exerts its effects by inhibiting phosphodiesterase III, an enzyme involved in the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting this enzyme, this compound increases the levels of cAMP within cells, leading to various physiological effects. The molecular targets and pathways involved include the cAMP-dependent signaling pathways, which play a crucial role in regulating cellular functions .

Comparaison Avec Des Composés Similaires

Composés similaires

Parathion : Un autre composé organophosphoré ayant des effets inhibiteurs similaires sur les enzymes.

Malathion : Un insecticide organophosphoré largement utilisé ayant des propriétés chimiques similaires.

Diazinon : Un insecticide organophosphoré ayant un mécanisme d'action similaire

Unicité du Dazonone

Le this compound est unique en raison de son inhibition spécifique de la phosphodiestérase III, ce qui le rend particulièrement utile dans la recherche axée sur les maladies cardiovasculaires et autres affections où la signalisation de l'AMPc est cruciale. Contrairement à d'autres composés similaires, la spécificité et la puissance du this compound en font un outil précieux à la fois dans la recherche scientifique et dans les applications thérapeutiques potentielles .

Propriétés

IUPAC Name |

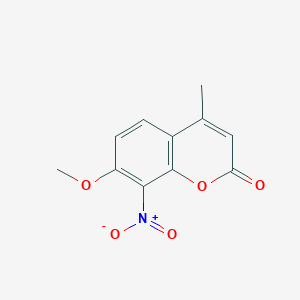

6-chloro-3-methyl-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3O/c1-6-10(16)14-11-13-9-4-2-3-8(12)7(9)5-15(6)11/h2-4,6H,5H2,1H3,(H,13,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHZFZYLBVSWUMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2=NC3=C(CN12)C(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40860908 |

Source

|

| Record name | 6-Chloro-3-methyl-5,10-dihydroimidazo[2,1-b]quinazolin-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40860908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105622-85-3 |

Source

|

| Record name | Dazonone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105622853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((4,5-Dihydro-1H-benzo[g]indazol-7-yl)oxy)ethanol](/img/structure/B11875791.png)

![1-(8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)ethanone](/img/structure/B11875792.png)

![2-(Chloromethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B11875827.png)